1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a carboxaldehyde group at the 3-position, a chlorine atom at the 5-position, an ethyl group at the 2-position, and an oxime functional group. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the Chlorine Atom: Chlorination reactions using reagents such as thionyl chloride or N-chlorosuccinimide can be employed to introduce the chlorine atom at the 5-position.
Addition of the Ethyl Group: Alkylation reactions using ethyl halides can be used to introduce the ethyl group at the 2-position.
Formation of the Carboxaldehyde Group: This can be achieved through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Oxime Formation: The final step involves the conversion of the carboxaldehyde group to an oxime using hydroxylamine hydrochloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Condensation: The carboxaldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes. It is often used as a tool compound in biochemical assays.
Chemical Biology: The compound is utilized in chemical biology research to study protein-ligand interactions and to develop chemical probes for target identification.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The compound may also interact with cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine ring. They may have different biological activities and applications.
Pyridine Carboxaldehydes: These compounds have a carboxaldehyde group attached to the pyridine ring but lack the pyrrolo[2,3-b] moiety. They may have different reactivity and applications.
Oxime Derivatives: These compounds contain an oxime functional group but may have different core structures. They may have different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[(5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-8(5-13-15)7-3-6(11)4-12-10(7)14-9/h3-5,15H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXBSECZYBWGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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